Methyl 6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyridine-3-carboxylate
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Overview
Description
Methyl 6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyridine-3-carboxylate is a complex organic compound that features a piperazine ring substituted with a 2,5-dimethylphenyl group and a pyridine ring substituted with a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyridine-3-carboxylate typically involves multiple steps:
Formation of the Piperazine Intermediate: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with 2,5-Dimethylphenyl Group: The piperazine intermediate is then reacted with 2,5-dimethylphenyl halides under basic conditions to introduce the dimethylphenyl group.
Coupling with Pyridine Derivative: The substituted piperazine is coupled with a pyridine-3-carboxylate ester using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Methyl 6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its ability to interact with neurotransmitter receptors.
Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways.
Pharmacology: It serves as a lead compound in the development of new drugs targeting specific receptors in the brain.
Industrial Applications: It may be used in the synthesis of other complex organic molecules for pharmaceutical purposes.
Mechanism of Action
The mechanism by which Methyl 6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyridine-3-carboxylate exerts its effects involves binding to specific molecular targets such as neurotransmitter receptors. The piperazine ring is known to interact with serotonin and dopamine receptors, modulating their activity and influencing neurological pathways. This interaction can lead to changes in neurotransmitter release and uptake, affecting mood, cognition, and behavior.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-[4-(4,8-dimethylquinolin-2-yl)piperazin-1-yl]pyridine-3-carboxylate
- Methyl 6-[4-(2,4-dimethylphenyl)piperazin-1-yl]pyridine-3-carboxylate
Uniqueness
Methyl 6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyridine-3-carboxylate is unique due to the specific substitution pattern on the phenyl ring, which can significantly influence its binding affinity and selectivity for different receptors. This makes it a valuable compound for studying structure-activity relationships in medicinal chemistry.
Properties
IUPAC Name |
methyl 6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-14-4-5-15(2)17(12-14)21-8-10-22(11-9-21)18-7-6-16(13-20-18)19(23)24-3/h4-7,12-13H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNSCVWRYZCESV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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